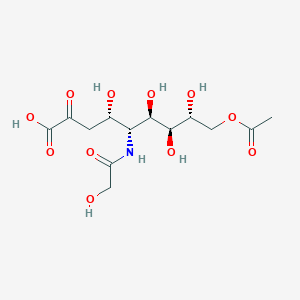
(4S,5R,6R,7S,8R)-9-Acetoxy-4,6,7,8-tetrahydroxy-5-(2-hydroxyacetamido)-2-oxononanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S,5R,6R,7S,8R)-9-Acetoxy-4,6,7,8-tetrahydroxy-5-(2-hydroxyacetamido)-2-oxononanoic acid is a complex organic compound characterized by multiple hydroxyl groups, an acetoxy group, and a hydroxyacetamido group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R,6R,7S,8R)-9-Acetoxy-4,6,7,8-tetrahydroxy-5-(2-hydroxyacetamido)-2-oxononanoic acid typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation, and acetylation. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(4S,5R,6R,7S,8R)-9-Acetoxy-4,6,7,8-tetrahydroxy-5-(2-hydroxyacetamido)-2-oxononanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Hydrolysis: Cleavage of the acetoxy group to yield the corresponding alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a variety of functional groups, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4S,5R,6R,7S,8R)-9-Acetoxy-4,6,7,8-tetrahydroxy-5-(2-hydroxyacetamido)-2-oxononanoic acid is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. Its structure suggests it could interact with various biomolecules, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical transformations may allow for the design of prodrugs or active pharmaceutical ingredients.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its unique structure may impart desirable properties to the final products.
Wirkmechanismus
The mechanism of action of (4S,5R,6R,7S,8R)-9-Acetoxy-4,6,7,8-tetrahydroxy-5-(2-hydroxyacetamido)-2-oxononanoic acid involves its interaction with specific molecular targets. The hydroxyacetamido group may form hydrogen bonds with proteins or enzymes, while the acetoxy group could undergo hydrolysis to release acetic acid, potentially altering the local environment. The multiple hydroxyl groups may also participate in various biochemical pathways, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (4S,5R,6R,7S,8R)-9-Acetoxy-4,6,7,8-tetrahydroxy-5-(2-hydroxyacetamido)-2-oxononanoic acid include:
- (4S,5R,6R,7S,8R)-9-Acetoxy-4,6,7,8-tetrahydroxy-5-(2-aminoacetamido)-2-oxononanoic acid
- (4S,5R,6R,7S,8R)-9-Acetoxy-4,6,7,8-tetrahydroxy-5-(2-hydroxypropionamido)-2-oxononanoic acid
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple functional groups
Eigenschaften
Molekularformel |
C13H21NO11 |
|---|---|
Molekulargewicht |
367.31 g/mol |
IUPAC-Name |
(4S,5R,6R,7S,8R)-9-acetyloxy-4,6,7,8-tetrahydroxy-5-[(2-hydroxyacetyl)amino]-2-oxononanoic acid |
InChI |
InChI=1S/C13H21NO11/c1-5(16)25-4-8(19)11(21)12(22)10(14-9(20)3-15)6(17)2-7(18)13(23)24/h6,8,10-12,15,17,19,21-22H,2-4H2,1H3,(H,14,20)(H,23,24)/t6-,8+,10+,11+,12+/m0/s1 |
InChI-Schlüssel |
ILSNLPJEENENAT-ZNKBUBFTSA-N |
Isomerische SMILES |
CC(=O)OC[C@H]([C@H]([C@@H]([C@@H]([C@H](CC(=O)C(=O)O)O)NC(=O)CO)O)O)O |
Kanonische SMILES |
CC(=O)OCC(C(C(C(C(CC(=O)C(=O)O)O)NC(=O)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


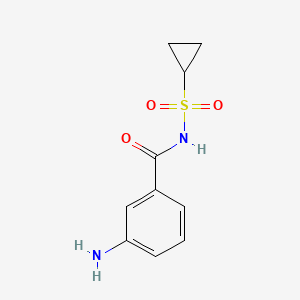
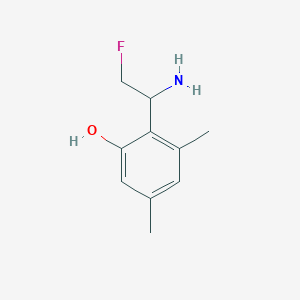
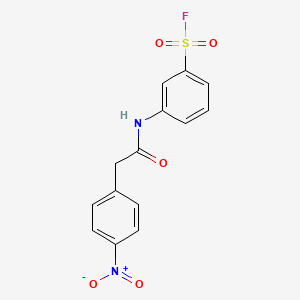
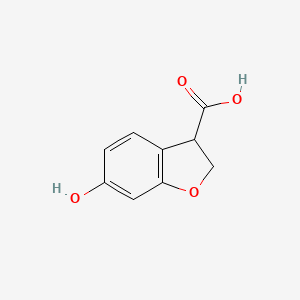
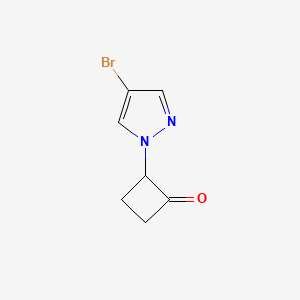
![3,4,6,6A,7,7a,8,9-octahydro-10H-spiro[chromeno[7,8-g]chromene-2,1'-cyclohexane]-10-thione](/img/structure/B13345132.png)

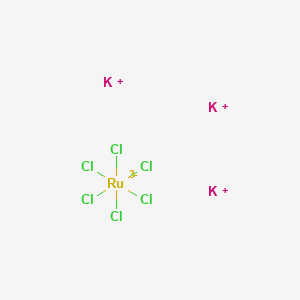
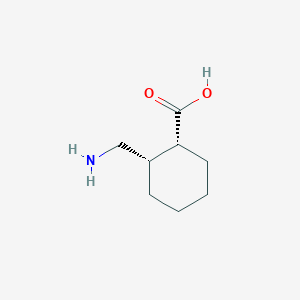


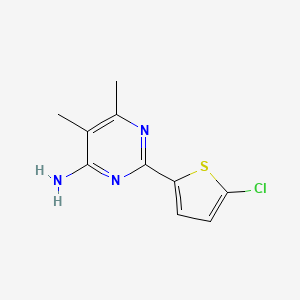

![1H-Pyrrolo[2,3-b]pyridine-2-sulfonyl chloride](/img/structure/B13345199.png)
